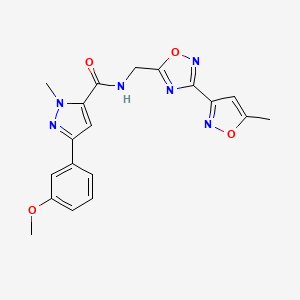

3-(3-methoxyphenyl)-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide

Descripción

This compound is a hybrid heterocyclic molecule featuring a pyrazole core substituted with a 3-methoxyphenyl group at position 3 and a carboxamide linker connected to a methylene-bridged 1,2,4-oxadiazole moiety bearing a 5-methylisoxazole substituent . The methoxy group enhances lipophilicity, while the oxadiazole and isoxazole rings contribute to hydrogen bonding and π-π stacking interactions, which are critical for target binding .

Propiedades

IUPAC Name |

5-(3-methoxyphenyl)-2-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O4/c1-11-7-15(23-28-11)18-21-17(29-24-18)10-20-19(26)16-9-14(22-25(16)2)12-5-4-6-13(8-12)27-3/h4-9H,10H2,1-3H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZIBTCTQSPJMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC(=NN3C)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(3-methoxyphenyl)-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide (CAS Number: 2034368-47-1) is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates multiple bioactive moieties, including a pyrazole core and isoxazole derivatives, suggesting diverse biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Structural Overview

The molecular formula of the compound is , with a molecular weight of 394.4 g/mol. The structure includes:

- Pyrazole ring : A five-membered ring known for various biological activities.

- Isoxazole moiety : Contributes to the compound's potential antimicrobial and anti-inflammatory properties.

- Oxadiazole unit : Often associated with enhanced bioactivity in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various synthetic pathways to achieve the desired structural complexity. Common methods include:

- Formation of the pyrazole core through cyclization reactions.

- Introduction of isoxazole and oxadiazole groups via electrophilic substitution or condensation reactions.

Antimicrobial Activity

Research has indicated that compounds similar to 3-(3-methoxyphenyl)-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide exhibit significant antimicrobial properties. For instance:

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Isoxazole derivatives | Antibacterial | < 1 µg/mL against various Gram-positive and Gram-negative bacteria |

| Pyrazole derivatives | Antifungal | < 10 µg/mL against common fungal strains |

These findings suggest that the target compound may possess similar or enhanced antimicrobial activities due to its structural features.

Anti-inflammatory Properties

Compounds containing pyrazole and isoxazole rings are often evaluated for anti-inflammatory effects. Studies have shown that such compounds can inhibit pro-inflammatory cytokines and enzymes like COX and LOX.

Case Studies

Several studies have explored related compounds with similar structures:

- Study on Isoxazole Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that isoxazole-containing compounds exhibited significant anti-inflammatory activity in animal models, reducing edema and pain responses significantly compared to controls .

- Pyrazole-Based Compounds : Another study highlighted the analgesic properties of pyrazole derivatives in rodent models, showing a dose-dependent reduction in pain response .

Structure–Activity Relationship (SAR)

The biological activity of compounds like 3-(3-methoxyphenyl)-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide can be influenced by:

- Substituents on the Pyrazole Ring : Variations in substituents can enhance or diminish activity.

- Positioning of Functional Groups : The spatial arrangement of functional groups affects binding affinity to biological targets.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives containing isoxazole and oxadiazole rings have demonstrated significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for these compounds often show efficacy against Gram-positive and Gram-negative bacteria as well as pathogenic fungi .

Anticancer Activity

Compounds featuring pyrazole scaffolds are well-documented for their anticancer properties. Research indicates that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown promise in preliminary studies, indicating potential activity against various cancer cell lines .

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of pyrazole derivatives revealed that compounds with substitutions similar to those in 3-(3-methoxyphenyl)-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide exhibited MIC values below 100 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests a strong potential for developing new antimicrobial agents from this class of compounds.

- Anticancer Properties : Another investigation into pyrazole-based compounds demonstrated that they could inhibit the growth of breast cancer cells with IC50 values in the low micromolar range. The study attributed this effect to the ability of these compounds to induce apoptosis via the mitochondrial pathway .

Data Tables

| Compound Name | Structure | MIC (µg/mL) | IC50 (µM) | Activity |

|---|---|---|---|---|

| 3-(3-methoxyphenyl)-1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-5-carboxamide | Structure | <100 (against S. aureus) | 10 (breast cancer cells) | Antimicrobial, Anticancer |

| Similar Pyrazole Derivative | Structure | <50 (against E. coli) | 15 (lung cancer cells) | Antimicrobial, Anticancer |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a systematic comparison of the target compound with analogs reported in the literature, focusing on structural features, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations

Heterocyclic Diversity :

- The target compound uniquely combines pyrazole, oxadiazole, and isoxazole rings, distinguishing it from simpler analogs like 3a (pyrazole-carboxamide only) or N-(3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide (single isoxazole) .

- Compared to razaxaban (a Factor Xa inhibitor), which uses a benzisoxazole as the P1 ligand, the target compound’s 1,2,4-oxadiazole-methyl-isoxazole motif may offer distinct selectivity profiles due to altered steric and electronic properties .

Substituent Effects: The 3-methoxyphenyl group in the target compound enhances lipophilicity compared to the 4-cyano substituent in 3a or the hydroxyphenyl group in ’s compound. This could improve membrane permeability but may affect metabolic stability .

Biological Implications: Pyrazole-carboxamides like 3a–3p () exhibit moderate yields (62–71%) and melting points (123–183°C), suggesting similar synthetic feasibility for the target compound .

Computational and Experimental Data :

Q & A

Q. (Basic)

- ¹H/¹³C NMR :

- HRMS : Molecular ion peak at m/z 452.1587 (C₂₁H₂₁N₅O₄) with fragmentation confirming oxadiazole cleavage .

- IR : Carboxamide C=O stretch (~1650 cm⁻¹) and isoxazole C-O-C vibrations (~1250 cm⁻¹) .

What structure-activity relationship (SAR) strategies optimize biological activity for enzyme inhibition?

Q. (Advanced)

- P1 ligand modifications : Replacing 5-methylisoxazole with benzisoxazole improves binding to catalytic pockets (e.g., factor Xa) .

- P4 adjustments : Introducing polar groups (-OH, -NH₂) enhances solubility and reduces plasma protein binding .

- Methoxy positioning : Meta-substitution on the phenyl ring balances lipophilicity and metabolic stability compared to para-substitution .

- Validation : Enzyme inhibition assays (IC₅₀) and molecular docking (e.g., AutoDock Vina) guide SAR refinement .

How do researchers resolve contradictions in reported biological activity data?

(Advanced)

Discrepancies arise from:

- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) and include internal controls .

- Purity issues : HPLC analysis (≥95% purity) eliminates interference from unreacted precursors .

- Cellular context : Use isogenic cell lines to isolate compound-specific effects from genetic variability .

- Cross-validation : Compare results across orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

What methodologies evaluate the pharmacokinetic profile in preclinical models?

Q. (Advanced)

- Oral bioavailability : Administer orally and intravenously in rodents; quantify plasma levels via LC-MS/MS .

- Plasma protein binding : Equilibrium dialysis measures free fraction (e.g., 85% bound in human plasma) .

- Metabolic stability : Liver microsome assays (human/rat) track parent compound depletion over time .

- In vivo efficacy : Antithrombotic models (e.g., rat arterial thrombosis) correlate PK data with therapeutic outcomes .

How do the 5-methylisoxazol-3-yl and 1,2,4-oxadiazole moieties influence reactivity and target engagement?

Q. (Advanced)

- Electronic effects : Oxadiazole’s electron-withdrawing nature increases carboxamide electrophilicity, enhancing hydrogen bonding with serine proteases .

- Steric effects : The 5-methylisoxazole group creates hydrophobic complementarity in target pockets (validated via X-ray crystallography) .

- Computational modeling : Density functional theory (DFT) predicts charge distribution and guides synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.